Semixylenol orange

概要

説明

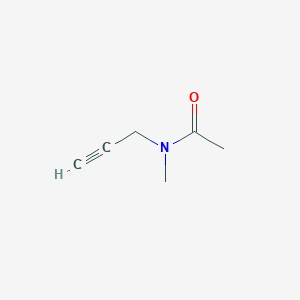

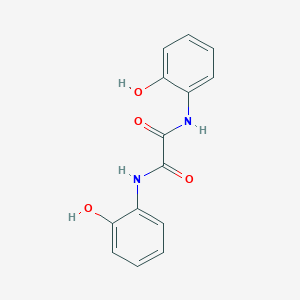

Semixylenol orange is a chemical compound with the molecular formula C26H25NO9S . It is an orange-yellow dye that is widely used in various scientific and industrial applications. This compound is known for its ability to form complexes with metal ions, making it a valuable reagent in analytical chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of semixylenol orange involves a one-step synthesis method. The process begins with the mixing of cresol red, iminodiacetic acid disodium salt, and glacial acetic acid. This mixture is heated to a temperature of 60 to 65 degrees Celsius until fully dissolved, then cooled to 25 to 30 degrees Celsius. A 37 percent formaldehyde solution is then added to the cooled mixture, which is allowed to rest for 7 to 8 hours and constantly stirred at 60 to 65 degrees Celsius. The unwanted solution is removed by decompression, and the remaining black thick matter is poured into an evaporation tank to be dried at 70 to 80 degrees Celsius, forming crystals. These crystals are then crushed to obtain the final orange-red solid product .

Industrial Production Methods

The one-step synthesizing method described above is suitable for large-scale industrial production. This method enhances the conversion rate and yields a product with high sensitivity, meeting the standards of similar products .

化学反応の分析

Types of Reactions

Semixylenol orange undergoes various types of chemical reactions, including complexation with metal ions. It can form complexes with metals such as zinc, zirconium, and hafnium .

Common Reagents and Conditions

The complexation reactions typically involve the use of metal ions in acidic conditions. For example, the formation of complexes with zirconium (IV) and hafnium (IV) involves the use of perchloric acid .

Major Products Formed

科学的研究の応用

Analytical Reagent

Semixylenol orange is a sensitive analytical reagent for zirconium. It forms several complexes with zirconium (IV), demonstrating high molar absorptivity, making it effective for analytical purposes.

Electrochemical Applications

Complexation Kinetics Studies

The complexation kinetics of this compound with hydroxozirconium (IV) and hydroxohafnium (IV) have been explored using a stopped-flow technique, contributing to the understanding of kinetic-catalytic methods of analysis based on ligand-substitution reactions .

Adsorptive Removal Studies

作用機序

Semixylenol orange operates as a metallochromic indicator, forming complexes with various metal ions. It primarily targets metal ions such as zinc and zirconium, which play crucial roles in numerous biochemical processes, including enzymatic reactions and signal transduction . The rate of formation of these complexes is influenced by the dissociative interchange mechanism, involving the loss of coordinated water molecules at the metal ion sites .

類似化合物との比較

Similar Compounds

Xylenol orange: Another triphenylmethane dye used as a metallochromic indicator.

Cresol red: A pH indicator that is also used in the synthesis of semixylenol orange.

Iminodiacetic acid: A chelating agent used in the preparation of this compound.

Uniqueness

This compound is unique due to its high sensitivity and ability to form stable complexes with metal ions, making it a valuable reagent in analytical chemistry. Its versatility in various applications, including electrochemical processes and adsorptive removal studies, further distinguishes it from similar compounds.

特性

IUPAC Name |

2-[carboxymethyl-[[2-hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenyl]methyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO9S/c1-15-9-18(7-8-21(15)28)26(20-5-3-4-6-22(20)37(34,35)36-26)19-10-16(2)25(33)17(11-19)12-27(13-23(29)30)14-24(31)32/h3-11,28,33H,12-14H2,1-2H3,(H,29,30)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGODTFKKGYRAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941002 | |

| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19329-67-0 | |

| Record name | Semi-xylenol orange | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019329670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[({2-Hydroxy-5-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]-3-methylphenyl}methyl)azanediyl]diacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the high sensitivity of Semixylenol Orange as an analytical reagent for zirconium?

A1: this compound forms a highly stable complex with zirconium(IV) in acidic solutions. In particular, when this compound is in large excess, a complex with a 1:2 metal-to-ligand ratio forms in 1.02 M perchloric acid. This complex exhibits a high molar absorptivity of 59,000 at 535 nm, making it ideal for sensitive spectrophotometric detection of zirconium. []

Q2: How does the acidity of the solution affect the complexation of this compound with zirconium?

A2: The stoichiometry and structure of the zirconium-Semixylenol Orange complex are influenced by the solution's acidity. In 2M perchloric acid, a 1:1 complex forms, while in 1M perchloric acid, a polymeric zirconium complex dominates. [, ] This suggests that protonation of the this compound molecule at different pH levels influences its binding affinity and mode of interaction with zirconium ions.

Q3: Can you explain the "bound-ligand effect" observed in the reaction kinetics of this compound with zirconium and hafnium?

A3: Studies using stopped-flow techniques revealed that the complexation rate of both zirconium(IV) and hafnium(IV) with this compound is accelerated by the presence of bound hydroxide ions (OH-) on the metal center. [, ] This "bound-ligand effect" is attributed to the hydroxide ligand increasing the lability of the coordinated water molecules, making them easier to be replaced by this compound.

Q4: What insights have been gained from studying the kinetics of complexation between this compound and zirconium/hafnium?

A4: Kinetic studies have provided valuable information about the mechanism of ligand substitution in these metal complexes. By analyzing the rate constants for different reaction pathways, researchers have estimated the rate constants for the loss of coordinated water molecules from various hydroxo-complexes of zirconium and hafnium. [] These findings contribute to a better understanding of the reactivity and coordination chemistry of these metals.

Q5: Are there any potential applications of this compound beyond its use as an analytical reagent for zirconium?

A5: The kinetic studies highlighting the "bound-ligand effect" with this compound suggest potential applications in developing new kinetic-catalytic methods for analyzing zirconium. [] Further exploration of the coordination chemistry and reaction mechanisms involving this compound with other metal ions might reveal additional analytical or catalytic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

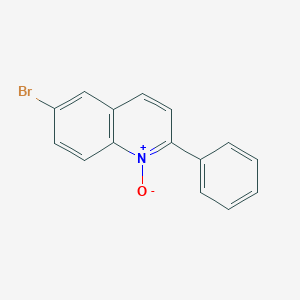

![5-Hydroxy-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B97895.png)